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molecular formula C10H12BrNO2 B3110108 4-bromo-N-methoxy-N,2-dimethylbenzamide CAS No. 178313-45-6

4-bromo-N-methoxy-N,2-dimethylbenzamide

Cat. No. B3110108
M. Wt: 258.11 g/mol
InChI Key: MUTHMRPWEAXRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994203B2

Procedure details

Triethylamine (1.3 ml, 10.04 mmol) is added to a stirred suspension of N,O-dimethylhydroxylamine hydrochloride (0.45 g, 4.6 mmol) in toluene (15 ml). After 30 minutes at RT the solution is cooled to 0° C. and a solution of 4-bromo-2-methylbenzoyl chloride (0.977 g, 4.81 mmol) in toluene (5 ml) is slowly added. The reaction is stirred at RT for 2 h at 0° C. and then diluted with ethyl acetate. The mixture is washed with 0.1M aq. HCl solution followed by brine. The organic extract is separated, dried over (MgSO4) and concentrated in vacuo to afford a colourless oil. Purification by chromatography on silica, eluting with ethyl acetate:iso-hexane (1:1) yields the title product as a colourless oil. MS m/z 258.0 [M+H]+1H NMR (400 MHz, CDCl3) δ 2.32 (3H, s), 3.0 (3H, br s), 3.50 (3H, br s), 7.15 (1H, d), 7.35 (1H, d), 7.37 (1H, s).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.977 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl.[CH3:9][NH:10][O:11][CH3:12].[Br:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[C:16]([CH3:23])[CH:15]=1>C1(C)C=CC=CC=1.C(OCC)(=O)C>[Br:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([N:10]([O:11][CH3:12])[CH3:9])=[O:19])=[C:16]([CH3:23])[CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.45 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.977 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)Cl)C=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at RT for 2 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture is washed with 0.1M aq. HCl solution
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a colourless oil
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica
WASH
Type
WASH
Details
eluting with ethyl acetate:iso-hexane (1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)N(C)OC)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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